molecular formula C11H20N2O3 B3086558 (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate CAS No. 1159908-23-2

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate

Cat. No.: B3086558
CAS No.: 1159908-23-2
M. Wt: 228.29
InChI Key: YLMNCYATSGIUDS-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate is a chemical compound with the molecular formula C11H20N2O3 and a molecular weight of 228.29 g/mol . This compound is known for its unique structural features, which include a hexahydropyrrolo[3,4-B][1,4]oxazine ring system. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine and appropriate oxirane derivatives.

    Cyclization Reaction: The key step involves the cyclization of these starting materials to form the hexahydropyrrolo[3,4-B][1,4]oxazine ring system.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.

Chemical Reactions Analysis

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and the resulting effects on its chemical and biological behavior.

Properties

IUPAC Name

tert-butyl (4aS,7aS)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLMNCYATSGIUDS-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate
Reactant of Route 2
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate
Reactant of Route 3
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate
Reactant of Route 4
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate
Reactant of Route 5
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate
Reactant of Route 6
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.